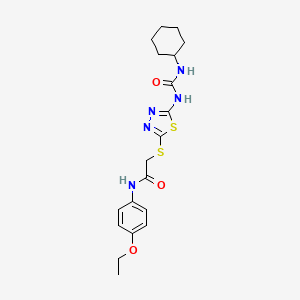![molecular formula C17H21N5O2 B2406908 (6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone CAS No. 1421500-93-7](/img/structure/B2406908.png)
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H21N5O2 and its molecular weight is 327.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Interaction Studies
Molecular interaction studies have been a significant application of this compound, particularly in the context of antagonist activities against the CB1 cannabinoid receptor. Research by Shim et al. (2002) detailed the molecular interactions of a structurally related antagonist with the CB1 receptor, highlighting the potential of such compounds in receptor binding analysis and the development of pharmacophore models. This study underscores the compound's utility in exploring steric binding interactions and its role in antagonist activity against the CB1 receptor (Shim et al., 2002).
Antimicrobial and Anticancer Properties
The search for novel biologically active compounds has led to the synthesis of various derivatives incorporating the core structure of this compound. For instance, Katariya et al. (2021) synthesized heterocyclic compounds with oxazole, pyrazoline, and pyridine entities, showing potent anticancer activity against a 60 cancer cell line panel and significant in vitro antibacterial and antifungal activities. This research points to the compound's potential in developing new therapeutic agents (Katariya et al., 2021).
Synthesis and Characterization for Antimicrobial Activity
Further elaborating on its antimicrobial properties, Patel et al. (2011) synthesized new pyridine derivatives, including this compound, and evaluated their in vitro antimicrobial activity. These studies reveal the compound's versatility in generating derivatives with significant antimicrobial potential, indicating its utility in the search for new antimicrobial agents (Patel et al., 2011).
Receptor Binding Assays
The compound has also been explored for its potential in receptor binding assays. Guca (2014) synthesized derivatives for in vitro receptor binding assays, indicating its application in the development of dopamine receptor ligands. This study suggests the compound's relevance in neuropharmacology and its potential as a scaffold for designing ligands targeting the dopamine receptor (Guca, 2014).
Mechanism of Action
While the exact mechanism of action for this compound is not provided, similar compounds have been studied for their inhibitory effects on Bcl-xL proteins . These proteins are involved in apoptosis, or programmed cell death, and inhibiting them could potentially be useful in treating diseases like cancer.
properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c23-16(15-12-19-22-6-3-11-24-17(15)22)21-9-7-20(8-10-21)13-14-4-1-2-5-18-14/h1-2,4-5,12H,3,6-11,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSIGFJUPYKQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=C(C=N2)C(=O)N3CCN(CC3)CC4=CC=CC=N4)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


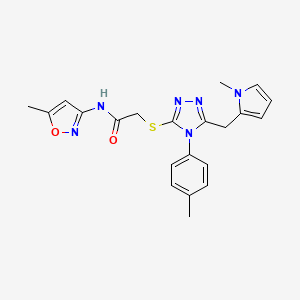
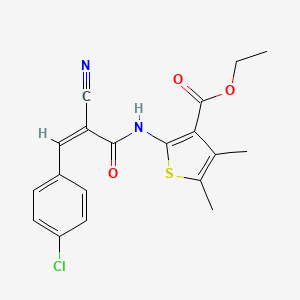
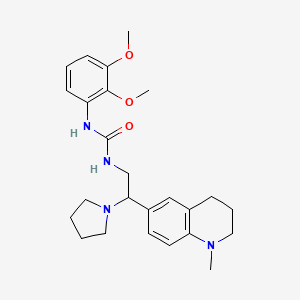
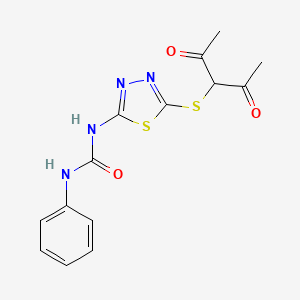
![4-chloro-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2406836.png)
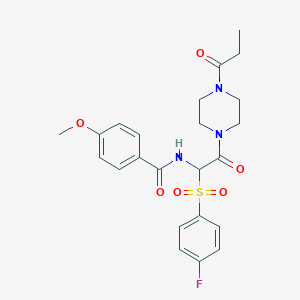
![Tert-butyl ((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2406839.png)
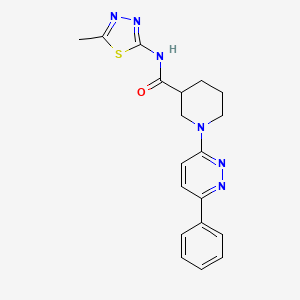
![1-[(4-methoxyphenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B2406842.png)
![2-(8-(4-chlorophenyl)-(oxo)pyrazolo[1,5-d][1,2,4]triazin-1-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2406843.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2406844.png)

